Boc-L-苏氨酸酰肼

描述

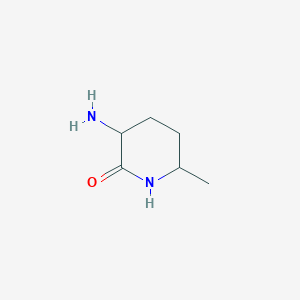

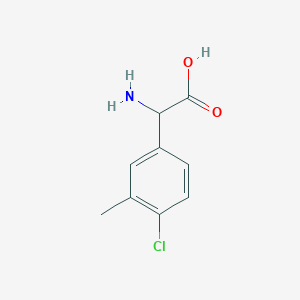

Boc-L-threonine hydrazide, also known as N-tert-butoxycarbonyl-L-threonine hydrazide, is a compound that has been widely studied for its potential applications in various fields. It has a molecular weight of 233.27 and a molecular formula of C9H19N3O4 .

Synthesis Analysis

The synthetic sequence commences with the preparation of an ester from the corresponding amino acid. The ester is then reacted with excess hydrazine hydrate (N2H2·H2O) to form hydrazide .Molecular Structure Analysis

The IUPAC name of Boc-L-threonine hydrazide is tert-butyl (1S,2R)-1-(hydrazinocarbonyl)-2-hydroxypropylcarbamate . The InChI code is 1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1 .Chemical Reactions Analysis

The acyl azide method for the preparation of peptides is very good at maintaining chiral integrity. Acyl azides were safely generated and reacted in situ within a continuous-flow system. The acyl azide was generated by using nitrous acid in water, and efficiently extracted into the organic phase containing the amine nucleophile for peptide coupling .Physical And Chemical Properties Analysis

Boc-L-threonine hydrazide is a solid substance with a melting point of 141-147°C . It should be stored at 0-8°C .科学研究应用

Protein Chemical Synthesis

Boc-L-threonine hydrazide is used in the chemical synthesis of proteins. It serves as a key intermediate for different synthesis and modification purposes . The hydrazide group can serve as a readily accessible precursor of a thioester, improving the efficiency and scope of native chemical ligation for protein chemical synthesis .

Proteomics Research

Boc-L-threonine hydrazide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Bioorthogonal Chemistry

In bioorthogonal chemistry, Boc-L-threonine hydrazide can be used as a bioorthogonal chemical handle . Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes.

Post-Translational Modifications (PTMs)

Boc-L-threonine hydrazide can be used to study post-translational modifications (PTMs) that serve as critical modulators of protein functions . PTMs are changes made to proteins after the proteins are formed; these changes play key roles in many cellular functions.

Production of Fluorophore-Tagged Proteins

Boc-L-threonine hydrazide can be used in the production of proteins containing non-proteinaceous groups such as fluorophores . Fluorophores are molecules that can re-emit light upon light excitation. Tagging proteins with fluorophores allows researchers to track the movement and interaction of the proteins within cells.

Hydrazide-Based Native Chemical Ligation (NCL)

Boc-L-threonine hydrazide is used in hydrazide-based native chemical ligation (NCL) . NCL is a method used to create large peptides or proteins by chemically joining two peptides together. This method is widely used in the field of chemical biology to study protein function and structure.

安全和危害

作用机制

Target of Action

Boc-L-threonine hydrazide is a biochemical compound used in proteomics research It’s known that it’s used in the synthesis of multifunctional targets .

Mode of Action

It is known that it can accommodate two groups, which suggests it may interact with its targets through a condensation reaction .

Pharmacokinetics

It’s known that it has a molecular weight of 23334 , which may influence its pharmacokinetic properties.

Result of Action

It’s known that it’s used in proteomics research, suggesting it may have effects on protein structure and function .

Action Environment

The action of Boc-L-threonine hydrazide may be influenced by various environmental factors. For instance, it’s recommended to be stored at 2-8 °C , indicating that temperature could affect its stability and efficacy.

属性

IUPAC Name |

tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJVAWYZBLUFS-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NN)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-threonine hydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

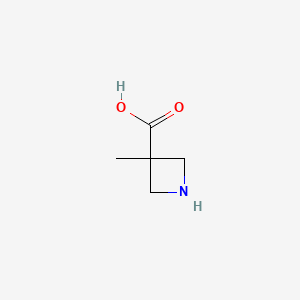

![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)